molecular formula C10H20O B12699430 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane CAS No. 81786-72-3

2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane

Cat. No.: B12699430
CAS No.: 81786-72-3
M. Wt: 156.26 g/mol
InChI Key: PVMVAUMLCODUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a three-membered ring containing an oxygen atom, with two methyl groups and a 1,1,2-trimethylpropyl group attached to the ring. The molecular formula of this compound is C10H20O .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,3-dimethyl-2-(1,1,2-trimethylpropyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of the corresponding alkene using a metal catalyst, such as titanium silicalite-1 (TS-1), in the presence of hydrogen peroxide. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-2-(1,1,2-trimethylpropyl)oxirane is unique due to the presence of the 1,1,2-trimethylpropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity .

Properties

CAS No.

81786-72-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(2,3-dimethylbutan-2-yl)-2,3-dimethyloxirane

InChI

InChI=1S/C10H20O/c1-7(2)9(4,5)10(6)8(3)11-10/h7-8H,1-6H3

InChI Key

PVMVAUMLCODUKN-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)(C)C(C)(C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.